molecular formula C14H12FNO2 B183689 3-[(4-Fluorobenzyl)amino]benzoic acid CAS No. 718602-89-2

3-[(4-Fluorobenzyl)amino]benzoic acid

Cat. No.: B183689
CAS No.: 718602-89-2
M. Wt: 245.25 g/mol
InChI Key: QEICLJWFMDHMSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4-Fluorobenzyl)amino]benzoic acid (CAS 718602-89-2) is a synthetic small molecule with a molecular formula of C14H12FNO2 and a molecular weight of 245.25 g/mol. It is a key compound of interest in medicinal chemistry research, particularly in the development of novel therapeutics for oculovascular diseases. This compound is a second-generation analog belonging to the 4-benzyloxy-benzylamino chemotype and functions as a potent and selective agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). Research indicates that this chemotype exhibits significantly improved cellular potency and selectivity for PPARα, with certain analogs demonstrating over 2,700-fold selectivity for PPARα over other PPAR isoforms . Agonism of PPARα has emerged as a promising non-invasive strategy for treating diabetic retinopathy and age-related macular degeneration. Proof-of-concept in vivo studies in a streptozotocin (STZ)-induced rat model of diabetic retinopathy have shown that systemically administered analogs from this series can effectively reduce retinal vascular leakage, a key pathological feature of diabetic macular edema . Furthermore, preliminary pharmacokinetic assessment of lead compounds within this series suggests favorable metabolic stability in human and rat liver microsomes and a low risk of hERG channel-related cardiotoxicity . Researchers can utilize this high-purity compound to further explore PPARα-mediated pathways, investigate new treatment paradigms for retinal diseases, and conduct structure-activity relationship (SAR) studies. This product is For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

718602-89-2

Molecular Formula

C14H12FNO2

Molecular Weight

245.25 g/mol

IUPAC Name

3-[(4-fluorophenyl)methylamino]benzoic acid

InChI

InChI=1S/C14H12FNO2/c15-12-6-4-10(5-7-12)9-16-13-3-1-2-11(8-13)14(17)18/h1-8,16H,9H2,(H,17,18)

InChI Key

QEICLJWFMDHMSX-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NCC2=CC=C(C=C2)F)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Reaction Mechanisms of 3 4 Fluorobenzyl Amino Benzoic Acid

Established Synthetic Pathways for 3-[(4-Fluorobenzyl)amino]benzoic acid

The formation of the N-benzyl bond in the target molecule can be achieved through various established synthetic protocols. The primary approaches include direct alkylation or reductive amination, palladium-catalyzed cross-coupling reactions, and convergent multicomponent strategies.

A common and straightforward method for synthesizing N-substituted aminobenzoic acids involves the reaction of an aminobenzoic acid with a suitable benzyl (B1604629) derivative. nih.gov This can be accomplished via two main routes: direct N-alkylation or reductive amination.

Direct N-Alkylation: This approach involves the reaction of 3-aminobenzoic acid with a 4-fluorobenzyl halide (e.g., 4-fluorobenzyl chloride or bromide). The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed. Pyridine is often used as both the solvent and the base. nih.gov Refluxing the reaction mixture for an extended period is often necessary to drive the reaction to completion. researchgate.net

Reductive Amination: A two-step, one-pot alternative is reductive amination. This process begins with the condensation of 3-aminobenzoic acid and 4-fluorobenzaldehyde (B137897) to form an intermediate Schiff base, or imine. The synthesis of a similar compound, (E)-4-(4-fluorobenzylideneamino)benzoic acid, has been reported via the condensation of 4-aminobenzoic acid and 4-fluorobenzaldehyde. researchgate.net This imine is then reduced in situ to the desired secondary amine using a suitable reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN).

Another related strategy is the direct amidation of carboxylic acids. While this typically forms amides, certain catalysts can facilitate the direct formation of amines. For instance, titanium tetrafluoride (TiF₄) has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines in refluxing toluene (B28343). researchgate.net

Table 1: Comparison of Amidation/Reduction Approaches
MethodReactantsTypical Reagents/CatalystsGeneral Conditions
Direct N-Alkylation3-Aminobenzoic acid, 4-Fluorobenzyl halideBase (e.g., Pyridine, K₂CO₃)Reflux in solvent
Reductive Amination3-Aminobenzoic acid, 4-FluorobenzaldehydeReducing agent (e.g., NaBH₄, NaBH₃CN)Condensation followed by reduction
Catalytic Amidation3-Aminobenzoic acid, 4-Fluorobenzylamine (B26447)TiF₄Reflux in toluene researchgate.net

The Suzuki-Miyaura coupling is a powerful palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between organoboronic acids and organic halides. youtube.comlibretexts.org While typically used for C-C bond formation, variations of this and other cross-coupling reactions (e.g., Buchwald-Hartwig amination) can be adapted to form C-N bonds.

A hypothetical Suzuki-Miyaura approach to this compound is less direct but feasible. It would likely involve coupling a pre-functionalized aryl boronic acid with an aryl halide. A more direct C-N bond formation would utilize the Buchwald-Hartwig amination reaction. This would involve the palladium-catalyzed coupling of 3-bromobenzoic acid with 4-fluorobenzylamine or, conversely, 3-aminobenzoic acid with 4-fluorobenzyl bromide. The reaction requires a palladium catalyst, a phosphine (B1218219) ligand, and a base.

Table 2: Key Components for a Buchwald-Hartwig Amination Approach
ComponentExamplesFunction
Palladium PrecatalystPd(OAc)₂, Pd₂(dba)₃ libretexts.orgSource of active Pd(0) catalyst
LigandBulky, electron-rich phosphines (e.g., BINAP, XPhos)Stabilizes the palladium center and facilitates the catalytic cycle
BaseNaOt-Bu, K₂CO₃, Cs₂CO₃ youtube.comActivates the amine and facilitates reductive elimination
SolventToluene, DioxaneProvides a medium for the reaction

The efficiency of these reactions can be influenced by the choice of catalyst, ligand, base, and solvent. youtube.com

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product, offer an efficient route to complex molecules. nih.gov An isocyanide-based MCR, such as the Ugi reaction, could potentially be adapted to synthesize the target compound or a close precursor. beilstein-journals.org

Mechanistic Elucidation of Key Synthetic Steps

Understanding the mechanisms of these synthetic transformations provides insight into reaction optimization and potential by-product formation.

The identification of reaction intermediates is key to confirming a proposed mechanism.

Reductive Amination: The primary intermediate in this pathway is the Schiff base (imine) , formed from the reversible condensation of the amino group of 3-aminobenzoic acid and the carbonyl group of 4-fluorobenzaldehyde. This intermediate, an N-(4-fluorobenzylidene)-3-aminobenzoic acid, is susceptible to reduction. The formation of a similar Schiff base from 4-aminobenzoic acid and 4-fluorobenzaldehyde has been characterized. researchgate.net

Buchwald-Hartwig Amination: The catalytic cycle involves several palladium-containing intermediates. The cycle begins with the active Pd(0) species undergoing oxidative addition with the aryl halide (e.g., 3-bromobenzoic acid) to form a Pd(II) intermediate. This is followed by coordination of the amine (4-fluorobenzylamine) and subsequent deprotonation by the base to form a palladium-amido complex. The final step is reductive elimination , which forms the C-N bond of the product and regenerates the Pd(0) catalyst.

Ugi Reaction: The mechanism is initiated by the formation of a Schiff base from the aldehyde and amine. The protonated Schiff base is then attacked by the nucleophilic isocyanide, forming a nitrilium ion intermediate. This intermediate is subsequently trapped by the carboxylate anion, leading to an O-acyl isoamide which rearranges via an intramolecular acyl transfer (the Mumm rearrangement) to the stable final α-acylamino amide product.

While specific kinetic data for the synthesis of this compound are not extensively documented, the kinetics of the underlying reaction types are well-studied.

Amidation/Alkylation: The rate of direct N-alkylation is dependent on the concentration of reactants, the strength of the base, temperature, and the nature of the leaving group on the benzyl halide. For catalytic amidations, the reaction rate is influenced by the catalyst loading and temperature. For instance, TiF₄-catalyzed amidations are typically run at high temperatures (refluxing toluene) for 12-24 hours. researchgate.net

Cross-Coupling Reactions: The kinetics of Suzuki-Miyaura and Buchwald-Hartwig reactions are complex and depend on the rates of oxidative addition, transmetalation (for Suzuki) or amine coordination/deprotonation (for Buchwald-Hartwig), and reductive elimination. youtube.comlibretexts.org The choice of ligand is critical, as it affects both the stability of the intermediates and the rate of each step in the catalytic cycle. Electron-rich and bulky ligands generally accelerate the reductive elimination step, which is often rate-limiting.

Optimization of Synthetic Yields and Purity Profiles

The successful synthesis of this compound is contingent not only on the chosen synthetic route but also on the meticulous optimization of reaction parameters to maximize the yield and ensure high purity of the final product. Key variables that can be manipulated include temperature, solvent, catalysts, and the molar ratio of reactants.

N-Alkylation Route Optimization:

In the N-alkylation of 3-aminobenzoic acid with a 4-fluorobenzyl halide, the choice of base and solvent is critical. A moderately strong, non-nucleophilic base is preferred to deprotonate the amino group, enhancing its nucleophilicity without competing in the reaction. The reaction temperature is another crucial factor; while higher temperatures can accelerate the reaction rate, they may also lead to the formation of undesired byproducts through over-alkylation or side reactions.

ParameterConditionRationale
Solvent Polar aprotic (e.g., DMF, DMSO)Solubilizes reactants and facilitates the SN2 reaction mechanism.
Base Inorganic base (e.g., K2CO3, NaHCO3)Neutralizes the hydrohalic acid byproduct, driving the reaction forward.
Temperature 50-80 °CProvides sufficient energy for the reaction to proceed at a reasonable rate while minimizing byproduct formation.
Reactant Ratio Slight excess of 3-aminobenzoic acidCan help to minimize the formation of the dialkylated product.

Purification of the product from this route typically involves an initial extraction to remove the inorganic base and salts. This is followed by crystallization from a suitable solvent system, such as ethanol (B145695)/water, to isolate the pure this compound. Chromatographic techniques like column chromatography can be employed for more rigorous purification if necessary.

Reductive Amination Route Optimization:

For the reductive amination pathway, the selection of the reducing agent and the control of pH are paramount for achieving high yields and purity. The reducing agent must be selective for the imine intermediate over the starting aldehyde. Sodium borohydride and its derivatives are commonly used for this purpose. The pH of the reaction medium needs to be carefully controlled to facilitate imine formation without deactivating the amine nucleophile.

ParameterConditionRationale
Reducing Agent Sodium triacetoxyborohydride (B8407120) (STAB)A mild and selective reducing agent for imines in the presence of aldehydes.
Solvent Dichloromethane (DCM) or Tetrahydrofuran (THF)Good solvents for both the reactants and the reducing agent.
pH Weakly acidic (pH 4-6)Catalyzes imine formation without protonating the amine reactant excessively.
Catalyst Acetic acid (catalytic amount)Can be used to achieve the optimal pH for imine formation.

Work-up and purification for the reductive amination product generally involve quenching the excess reducing agent, followed by extraction and then crystallization or chromatography to obtain the pure product.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. These principles can be effectively applied to the synthesis of this compound to make the process more environmentally benign.

Application in N-Alkylation:

Traditional N-alkylation methods often utilize hazardous solvents and stoichiometric amounts of bases. A greener approach would involve:

Use of Greener Solvents: Replacing polar aprotic solvents like DMF with more environmentally friendly options such as ethanol, water, or even solvent-free conditions. rsc.org

Catalytic Approaches: Employing a catalytic amount of a recyclable solid base or a phase-transfer catalyst to minimize waste.

Atom Economy: Designing the reaction to maximize the incorporation of all materials used in the process into the final product.

Application in Reductive Amination:

Reductive amination is often considered a greener alternative to N-alkylation as it can be performed in a one-pot reaction, thus reducing the number of synthetic steps and the amount of waste generated. chemistrysteps.com Further green improvements can include:

Catalytic Hydrogenation: Using molecular hydrogen with a heterogeneous catalyst (e.g., Pd/C) as the reducing agent, which produces water as the only byproduct. scispace.com

Biocatalysis: Exploring the use of enzymes, such as imine reductases, which can operate under mild, aqueous conditions and offer high selectivity.

Energy Efficiency: Conducting the reaction at ambient temperature and pressure to reduce energy consumption.

By integrating these green chemistry principles, the synthesis of this compound can be made more sustainable, safer, and more efficient, aligning with the modern imperatives of chemical manufacturing.

Advanced Spectroscopic and Crystallographic Characterization of 3 4 Fluorobenzyl Amino Benzoic Acid

Mass Spectrometry for Structural Confirmation and Isotopic Analysis:

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For 3-[(4-Fluorobenzyl)amino]benzoic acid, which has an odd molecular weight due to the presence of a single nitrogen atom, the fragmentation pattern in MS/MS would provide valuable structural information. libretexts.orgwhitman.edu

Predicted Fragmentation Pathways:

Under electrospray ionization (ESI) in positive ion mode, the molecule would likely be protonated at the secondary amine nitrogen, the most basic site. The fragmentation of this protonated molecule, [M+H]⁺, would be expected to follow several key pathways:

Benzylic Cleavage: The most common fragmentation pathway for N-benzylamines is the cleavage of the C-N bond, leading to the formation of a stable benzyl (B1604629) cation or a tropylium (B1234903) ion (m/z 91), and a neutral 3-aminobenzoic acid fragment. nih.govnih.gov A prominent peak corresponding to the 4-fluorobenzyl cation (m/z 109) would also be expected due to the cleavage of the C-N bond alpha to the benzoic acid ring. This is a characteristic fragmentation for secondary and tertiary amines. whitman.edujove.com

Loss of Small Molecules: The protonated molecular ion could also undergo the loss of small, stable neutral molecules.

Loss of Water (H₂O): Decarboxylation of the benzoic acid moiety followed by rearrangement could lead to the loss of a water molecule.

Loss of Carbon Monoxide (CO) and Carbon Dioxide (CO₂): Fragmentation of the carboxylic acid group can result in the sequential loss of CO and H₂O, or the direct loss of CO₂.

A hypothetical fragmentation pattern is presented in Table 1.

Table 1: Predicted MS/MS Fragmentation of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Proposed Neutral Loss Plausible Fragment Structure
[M+H]⁺109C₇H₆NO₂4-Fluorobenzyl cation
[M+H]⁺91C₈H₈FNO₂Benzyl cation (from rearrangement)
[M+H]⁺[M+H - H₂O]⁺H₂OIon resulting from water loss
[M+H]⁺[M+H - CO₂]⁺CO₂Ion resulting from decarboxylation

X-ray Crystallography and Single Crystal Diffraction Studies

Although a crystal structure for this compound has not been publicly reported, we can infer potential structural features by examining related compounds and the principles of crystal engineering.

Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The molecular structure of this compound contains both hydrogen bond donors (the carboxylic acid -OH and the secondary amine N-H) and acceptors (the carboxylic acid carbonyl oxygen and the fluorine atom). This makes it highly likely to form extensive hydrogen bonding networks in the solid state.

Carboxylic Acid Dimers: A common and robust supramolecular synthon is the formation of centrosymmetric dimers through hydrogen bonds between the carboxylic acid groups of two molecules. nih.gov

Amine-Carboxylic Acid Interactions: Hydrogen bonds between the secondary amine (N-H donor) and the carboxylic acid group (C=O acceptor) of a neighboring molecule are also highly probable. nih.govdoaj.org

The flexible nature of the benzylamino group allows for various conformations, which can significantly influence the crystal packing. researchgate.netmdpi.comresearchgate.net

Polymorphism and Solid-State Structural Variability

Polymorphism, the ability of a compound to exist in more than one crystal structure, is a common phenomenon in flexible molecules like this compound. The conformational flexibility of the benzyl group and the potential for different hydrogen bonding patterns could give rise to multiple polymorphic forms. rsc.org Each polymorph would exhibit distinct physical properties, such as melting point, solubility, and stability. The study of polymorphism is critical in pharmaceuticals and materials science.

Theoretical and Computational Chemistry Studies of 3 4 Fluorobenzyl Amino Benzoic Acid

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, taking into account temperature and solvent effects. nih.gov

MD simulations can explore the different conformations of 3-[(4-Fluorobenzyl)amino]benzoic acid by simulating its movement over a period of time. nih.gov The flexibility of the benzyl-amino linkage allows for various rotational isomers (rotamers). By analyzing the trajectory of the simulation, the most stable and frequently occurring conformations can be identified. The potential energy surface of the molecule can be mapped to understand the energy barriers between different conformations.

The behavior of this compound can be significantly influenced by the solvent. MD simulations can be performed with explicit solvent molecules (e.g., water, ethanol) to study these interactions. researchgate.net The simulations can reveal how the solvent molecules arrange around the solute and how they affect its conformation and dynamics. For example, in a polar solvent like water, the carboxylic acid and amino groups will form hydrogen bonds with water molecules, which can stabilize certain conformations over others. The solubility and aggregation behavior of the molecule can also be investigated through these simulations.

Table 3: Chemical Compounds Mentioned

Compound Name
This compound
3-Amino-4-fluorobenzoic acid
4-[(E)-(4-Fluorobenzylidene)amino]benzoic acid
p-aminobenzoic acid
Water

Quantitative Structure-Property Relationship (QSPR) Theoretical Frameworks

Quantitative Structure-Property Relationship (QSPR) models are powerful tools in computational chemistry that correlate the structural or molecular properties of a compound with its macroscopic properties, such as physical, chemical, or biological activities. The development of a QSPR model for this compound would involve the generation of molecular descriptors that numerically represent its structural features.

The first step in any QSPR study is the development of a set of numerical descriptors that encode the structural information of the molecule. For this compound, these descriptors can be categorized into several classes:

Constitutional Descriptors: These are the most straightforward descriptors and include counts of atoms, bonds, rings, molecular weight, and atom type percentages.

Topological Descriptors: These are 2D descriptors derived from the graph representation of the molecule. They describe the connectivity and branching of the molecule. Examples include the Wiener index, Randić index, and Kier & Hall's molecular connectivity indices.

Geometrical Descriptors: These 3D descriptors are calculated from the spatial coordinates of the atoms and include molecular surface area, volume, and principal moments of inertia.

Quantum-Chemical Descriptors: These are derived from quantum mechanical calculations, typically using Density Functional Theory (DFT). They provide insights into the electronic properties of the molecule. For this compound, key quantum-chemical descriptors would include:

Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding a molecule's reactivity. The HOMO-LUMO gap is an indicator of molecular stability.

Atomic Charges: The distribution of partial charges on each atom can indicate reactive sites for nucleophilic or electrophilic attack.

Fukui Functions: These descriptors help in identifying the most reactive sites in a molecule towards different types of reagents. semanticscholar.orgnih.gov

Chemical Potential and Hardness: These global reactivity descriptors are related to the molecule's ability to exchange electrons with its surroundings. nih.gov

Studies on substituted benzoic acids have demonstrated the utility of Hammett constants (σ) as descriptors to quantify the electronic effects of substituents on the benzoic acid ring. nih.gov For this compound, the effect of the -(NH)-CH2-C6H4F group at the meta position would be a key determinant of its properties. In QSPR studies of benzoic acid derivatives, descriptors like the logarithm of the partition coefficient (logP) and pKa have been shown to be important for predicting toxicity. nih.gov

A hypothetical QSPR study for this compound could aim to predict properties such as its acidity (pKa), solubility, or a specific biological activity. The process would involve:

Calculating a wide range of descriptors for this compound and a series of structurally related compounds.

Experimentally measuring the property of interest for this series of compounds.

Using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to build a mathematical model that correlates the descriptors with the measured property.

The following table provides examples of descriptors that would be relevant for a QSPR study of this compound and its analogs.

Descriptor CategoryExample DescriptorsRelevance for this compound
Constitutional Molecular Weight, Atom Counts (C, H, N, O, F)Basic molecular properties
Topological Wiener Index, Randić IndexMolecular branching and connectivity
Geometrical Molecular Surface Area, Molecular VolumeSteric effects and intermolecular interactions
Quantum-Chemical HOMO/LUMO Energies, Dipole Moment, Atomic ChargesElectronic properties and reactivity
Substituent Effects Hammett Constant (σ)Electronic effect of the fluorobenzylamino group
Physicochemical logP, pKaLipophilicity and acidity

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry provides powerful tools to model chemical reaction pathways and analyze the transition states involved. For this compound, several reactions could be of interest for such theoretical studies, including its synthesis and potential degradation pathways.

One key reaction is the synthesis of this compound, which typically involves the N-arylation of 3-aminobenzoic acid with a 4-fluorobenzyl halide or a related electrophile. nih.gov Alternatively, reductive amination of 3-aminobenzoic acid with 4-fluorobenzaldehyde (B137897) could be another synthetic route. Modeling these reactions would involve:

Reactant and Product Optimization: The 3D structures of the reactants (e.g., 3-aminobenzoic acid and 4-fluorobenzyl bromide) and the product (this compound) are optimized to find their lowest energy conformations.

Transition State Searching: A search is performed to locate the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting the reactants and products. Various algorithms are available for this purpose.

Frequency Calculations: Vibrational frequency calculations are performed on the optimized structures. For a minimum energy structure (reactant or product), all calculated frequencies will be real. For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculations: An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products, confirming that the located TS is the correct one for the reaction of interest.

A potential degradation pathway for this compound could involve the cleavage of the benzylic C-N bond. rsc.org Theoretical studies on the oxidative cleavage of benzylamines have been reported, and a similar approach could be applied here. rsc.org The analysis of the transition state for this cleavage would provide insights into the reaction mechanism and the factors influencing the stability of this bond.

The following table outlines a hypothetical reaction pathway analysis for the synthesis of this compound via N-alkylation of 3-aminobenzoic acid with 4-fluorobenzyl bromide.

StepDescriptionComputational MethodExpected Outcome
1. Reactant Optimization Geometry optimization of 3-aminobenzoic acid and 4-fluorobenzyl bromide.DFT (e.g., B3LYP/6-31G)Minimum energy structures and their electronic energies.
2. Transition State Search Search for the transition state of the SN2 reaction.QST2, QST3, or Berny optimizationGeometry and energy of the transition state.
3. Frequency Calculation Calculation of vibrational frequencies for all structures.DFT (e.g., B3LYP/6-31G)Confirmation of minima (no imaginary frequencies) and the transition state (one imaginary frequency).
4. IRC Calculation Following the reaction path from the transition state.IRC methodConfirmation that the TS connects the reactants and products.
5. Product Optimization Geometry optimization of this compound and HBr.DFT (e.g., B3LYP/6-31G*)Minimum energy structures of the products.
6. Energy Profile Calculation of the reaction energy and activation energy.From the energies of reactants, TS, and products.A potential energy surface diagram illustrating the reaction pathway.

Chemical Reactivity, Functionalization, and Derivatization of 3 4 Fluorobenzyl Amino Benzoic Acid

Modification of the Benzoic Acid Moiety

The carboxylic acid group is a key site for derivatization, readily undergoing reactions typical of this functional group.

Esterification: The carboxylic acid can be converted to an ester through reactions with various alcohols. A common method is the Fischer esterification, which involves heating the acid with an excess of alcohol in the presence of a strong acid catalyst, such as sulfuric acid. libretexts.org For instance, reacting 3-[(4-Fluorobenzyl)amino]benzoic acid with ethanol (B145695) and a catalytic amount of sulfuric acid would yield ethyl 3-[(4-Fluorobenzyl)amino]benzoate. This reaction is reversible, and the equilibrium can be driven towards the product by removing the water formed during the reaction. libretexts.org

Amide Bond Formation: The formation of amides from this compound is a crucial reaction for creating compounds with potential biological activity. This transformation is typically achieved by reacting the carboxylic acid with a primary or secondary amine in the presence of a coupling agent. researchgate.net Common coupling agents include carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve efficiency. researchgate.netnih.gov More modern and highly efficient coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) can also be employed, often leading to higher yields and shorter reaction times. nih.gov The general mechanism involves the activation of the carboxylic acid by the coupling agent to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine. nih.gov

Table 1: Common Reagents for Esterification and Amide Bond Formation
TransformationReagent/CatalystTypical ConditionsProduct Type
EsterificationAlcohol (e.g., Ethanol, Methanol), H₂SO₄ (catalyst)RefluxEster
Amide Bond FormationAmine, EDC/HOBtRoom temperature, inert solvent (e.g., DMF, DCM)Amide
Amide Bond FormationAmine, HATU, Base (e.g., DIPEA)Room temperature, inert solvent (e.g., DMF)Amide
Amide Bond FormationAmine, TiCl₄Reflux in pyridineAmide

Reduction: The carboxylic acid group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent are typically required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is then hydrolyzed to yield the corresponding alcohol, {3-[(4-Fluorobenzyl)amino]phenyl}methanol. It is important to note that LiAlH₄ is a very strong reducing agent and can also reduce other functional groups if present.

Modifications at the Amine Nitrogen

The secondary amine nitrogen is another reactive center, susceptible to reactions that expand the molecular framework.

Alkylation: The secondary amine can be N-alkylated by reaction with alkyl halides. This reaction typically requires a base to deprotonate the amine, increasing its nucleophilicity. The resulting tertiary amine would have two different substituents attached to the nitrogen atom. The choice of the alkylating agent and reaction conditions can be tuned to control the extent of alkylation.

Acylation: N-acylation of the secondary amine can be achieved by reacting it with an acyl chloride or an acid anhydride (B1165640) in the presence of a base. This reaction forms a tertiary amide. For example, reaction with acetyl chloride would yield N-acetyl-N-(4-fluorobenzyl)-3-aminobenzoic acid. This modification can be useful for altering the electronic properties and steric bulk around the nitrogen atom.

While the primary amino group of a precursor like 4-aminobenzoic acid readily condenses with aldehydes or ketones to form Schiff bases (imines), the secondary amine in this compound is less reactive in this regard. nih.govresearchgate.net The formation of an iminium ion is possible, but stable imine derivatives are not typically formed from secondary amines under standard Schiff base formation conditions. However, the precursor, 3-aminobenzoic acid, can be used to form Schiff bases prior to the N-benzylation step.

Aromatic Ring Functionalization

The two aromatic rings, the benzoic acid ring and the fluorobenzyl ring, can potentially undergo electrophilic aromatic substitution reactions. However, the directing effects of the existing substituents must be considered.

Benzoic Acid Ring: The carboxylic acid group is a deactivating, meta-directing group. The amino group (-NH-), being an activating, ortho-, para-directing group, will have a dominant effect. Therefore, electrophilic substitution is likely to occur at the positions ortho and para to the amino group (positions 2, 4, and 6). The bulky 4-fluorobenzyl group might sterically hinder substitution at the 2-position.

4-Fluorobenzyl Ring: The fluorine atom is a deactivating but ortho-, para-directing group. The benzylamino moiety is an activating group. Electrophilic substitution on this ring would be directed to the positions ortho to the fluorine atom.

Table 2: Summary of Reactivity and Functionalization
Functional GroupReaction TypePotential Product
Carboxylic AcidEsterification3-[(4-Fluorobenzyl)amino]benzoate ester
Carboxylic AcidAmide FormationN-substituted-3-[(4-Fluorobenzyl)amino]benzamide
Carboxylic AcidReduction{3-[(4-Fluorobenzyl)amino]phenyl}methanol
Secondary AmineN-AlkylationN-alkyl-3-[(4-Fluorobenzyl)amino]benzoic acid
Secondary AmineN-AcylationN-acyl-3-[(4-Fluorobenzyl)amino]benzoic acid
Aromatic RingsElectrophilic SubstitutionRing-substituted derivatives

Intermolecular Interactions and Supramolecular Chemistry Involving 3 4 Fluorobenzyl Amino Benzoic Acid

Self-Assembly Principles and Crystal Engineering

The self-assembly of 3-[(4-Fluorobenzyl)amino]benzoic acid in the solid state is primarily driven by a network of hydrogen bonds. The carboxylic acid group is a strong hydrogen bond donor and acceptor, while the secondary amine is a hydrogen bond donor. The fluorine atom can act as a weak hydrogen bond acceptor. These functionalities allow for the formation of robust and predictable hydrogen-bonding motifs, which are the cornerstone of crystal engineering for this class of compounds.

Key intermolecular interactions that are likely to direct the self-assembly of this compound include:

Carboxylic Acid Dimers: A common and highly stable motif where two carboxylic acid groups form a cyclic dimer through a pair of O-H···O hydrogen bonds.

Acid-Amine Heterosynthons: The carboxylic acid can form a strong hydrogen bond with the secondary amine (O-H···N), and the amino group can donate a hydrogen to the carbonyl oxygen of the carboxylic acid (N-H···O).

C-H···F and C-H···O Interactions: Weaker C-H···F and C-H···O hydrogen bonds involving the aromatic and benzyl (B1604629) protons can further stabilize the three-dimensional packing.

The interplay of these interactions can lead to the formation of various supramolecular architectures, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture adopted will depend on the crystallization conditions, such as the solvent and temperature.

Table 1: Potential Intermolecular Interactions in the Self-Assembly of this compound

Interaction TypeDonorAcceptorDescription
Strong Hydrogen BondCarboxylic Acid (O-H)Carboxylic Acid (C=O)Formation of classic carboxylic acid dimers.
Strong Hydrogen BondCarboxylic Acid (O-H)Secondary Amine (N)Potential for acid-base interaction or neutral hydrogen bond.
Moderate Hydrogen BondSecondary Amine (N-H)Carboxylic Acid (C=O)Contributes to the formation of extended chains or sheets.
Weak Hydrogen BondAromatic/Benzyl C-HFluorine (F)Directional interactions influencing crystal packing.
Weak Hydrogen BondAromatic/Benzyl C-HCarboxylic Acid (C=O)Additional stabilization of the supramolecular structure.
π-π StackingPhenyl RingPhenyl RingFace-to-face or offset stacking of aromatic rings.

Co-crystallization Strategies with Complementary Molecules

Co-crystallization is a powerful strategy to modify the physicochemical properties of a molecule without altering its covalent structure. This is achieved by forming a new crystalline solid that contains the target molecule and a co-former in a stoichiometric ratio. For this compound, a variety of complementary molecules, or co-formers, can be chosen to form co-crystals. The selection of a co-former is guided by the principles of supramolecular chemistry, aiming to create robust and predictable intermolecular interactions.

Potential co-formers for this compound can be broadly categorized based on the type of interaction they are likely to form:

Pyridine and other N-heterocyclic derivatives: These molecules can act as strong hydrogen bond acceptors, forming a robust O-H···N heterosynthon with the carboxylic acid group of this compound. The pKa difference between the carboxylic acid and the protonated N-heterocycle will determine if the interaction results in a neutral co-crystal or a salt. mdpi.comresearchgate.net

Amides and Ureas: These molecules possess both hydrogen bond donor and acceptor sites and can form a variety of hydrogen bonding patterns with this compound. For instance, the amide N-H can donate to the carbonyl oxygen of the benzoic acid, while the amide carbonyl can accept a hydrogen from the carboxylic acid or the secondary amine.

Other Carboxylic Acids: Co-crystallization with another carboxylic acid can lead to the formation of acid-acid heterodimers, which can be a stable alternative to the homodimer of this compound.

Amino Acids: Amino acids are excellent co-formers as they possess both carboxylic acid and amino groups, allowing for a multitude of potential hydrogen bonding interactions. nih.govnih.gov Their zwitterionic nature can also lead to the formation of stable, charge-assisted hydrogen bonds. nih.govnih.gov

Table 2: Potential Co-formers and Expected Supramolecular Synthons with this compound

Co-former ClassExample Co-formerPrimary Supramolecular Synthon
N-HeterocyclesIsonicotinamideAcid-Pyridine Heterosynthon (O-H···N)
AmidesBenzamideAcid-Amide Heterosynthon
Carboxylic AcidsTerephthalic AcidAcid-Acid Heterodimer
Amino AcidsGlycineCharge-assisted N-H···O and O-H···O hydrogen bonds

Host-Guest Chemistry and Complexation Studies

Host-guest chemistry involves the formation of a complex between a larger host molecule, which contains a cavity, and a smaller guest molecule that fits within it. wikipedia.org this compound, with its dimensions and functional groups, has the potential to act as a guest molecule in various host-guest systems. The formation of such inclusion complexes can significantly alter the properties of the guest molecule, such as its solubility and stability.

Potential host molecules for this compound include:

Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. The aromatic rings of this compound can be encapsulated within the cyclodextrin (B1172386) cavity, driven by hydrophobic interactions. The carboxylic acid and amino groups can remain at the rim of the CD, interacting with the hydroxyl groups of the host.

Calixarenes: These are macrocyclic compounds formed from the condensation of phenols and formaldehyde. They possess a well-defined cavity that can accommodate guest molecules. The size and shape of the calixarene (B151959) can be tailored to specifically bind this compound.

Cucurbiturils (CBs): These are macrocyclic compounds made of glycoluril (B30988) units linked by methylene (B1212753) bridges. They have a rigid, hydrophobic cavity and polar carbonyl portals, which can encapsulate guest molecules through a combination of hydrophobic and ion-dipole interactions.

The stability of the host-guest complex is determined by a combination of non-covalent interactions, including hydrophobic effects, van der Waals forces, hydrogen bonding, and electrostatic interactions. wikipedia.org

Coordination Chemistry with Metal Ions

The carboxylic acid group of this compound can be deprotonated to form a carboxylate, which is an excellent ligand for a wide range of metal ions. The secondary amine group can also potentially coordinate to metal centers, making the molecule a bidentate or even a bridging ligand. This versatility allows for the formation of a diverse array of metal-organic complexes and coordination polymers.

The coordination behavior of this compound with metal ions will depend on several factors, including the nature of the metal ion (e.g., its size, charge, and preferred coordination geometry), the reaction conditions (e.g., pH, solvent, temperature), and the presence of other competing ligands.

Potential coordination modes of the 3-[(4-Fluorobenzyl)amino]benzoate ligand include:

Monodentate: The carboxylate group coordinates to the metal ion through a single oxygen atom.

Bidentate Chelating: Both oxygen atoms of the carboxylate group coordinate to the same metal ion, forming a chelate ring.

Bidentate Bridging: The carboxylate group bridges two metal ions.

Bidentate N,O-Chelation: The nitrogen of the secondary amine and one oxygen of the carboxylate group coordinate to the same metal ion. This is less common for secondary amines compared to primary amines but is still a possibility.

The formation of coordination polymers or metal-organic frameworks (MOFs) can occur when the ligand bridges multiple metal centers, leading to the formation of extended one-, two-, or three-dimensional networks. ias.ac.innih.govmdpi.com These materials can exhibit interesting properties, such as porosity, catalysis, and luminescence. nih.govmdpi.com

Table 3: Potential Coordination Modes of 3-[(4-Fluorobenzyl)amino]benzoate with Metal Ions

Metal Ion (Example)Potential Coordination ModeResulting Structure
Cu(II)Bidentate Chelating (O,O)Mononuclear or dinuclear complex
Zn(II)Bidentate Bridging (O,O)1D or 2D Coordination Polymer
Ag(I)Monodentate (O) and N-coordination1D or 2D Coordination Polymer
Lanthanide(III)Polydentate bridging and chelating3D Metal-Organic Framework

Advanced Materials Science Applications and Probing Tools Based on 3 4 Fluorobenzyl Amino Benzoic Acid

Incorporation into Polymer Architectures (e.g., as a monomer or crosslinker)

The bifunctional nature of 3-[(4-Fluorobenzyl)amino]benzoic acid, possessing both an amino and a carboxylic acid group, allows it to act as a monomer in the synthesis of various polymer architectures. Polyamides and other related polymers can be formed through condensation reactions, where the carboxylic acid of one monomer reacts with the amine group of another. The presence of the bulky and somewhat flexible 4-fluorobenzyl group along the polymer backbone can impart unique properties, such as increased solubility in organic solvents, modified thermal stability, and altered mechanical characteristics compared to polymers derived from simpler aminobenzoic acids.

Research into the polymerization of related aminobenzoic acid derivatives has established a strong precedent for this application. For example, poly(p-aminobenzoic acid) has been synthesized and explored for various uses, including textiles. google.com Copolymers of aminobenzoic acids with other monomers, like aniline, have also been developed to create materials with tailored electronic and antibacterial properties. researchgate.net In these systems, the aminobenzoic acid unit is fundamental to the polymer structure. Benzoic acid derivatives can also act as organocatalysts in polymerization processes, such as the ring-opening polymerization of lactones, which highlights the reactivity of the carboxylic acid group. rsc.org

The incorporation of this compound as a monomer could lead to polymers with the following characteristics:

Enhanced Solubility: The non-polar fluorobenzyl group can disrupt inter-chain packing, potentially improving the processability of the resulting polymer.

Modified Thermal Properties: The rigidity of the aromatic rings combined with the flexible benzylamine (B48309) linkage can influence the glass transition temperature and thermal degradation profile.

Functionalizability: The secondary amine and the fluorine atom provide sites for post-polymerization modification, allowing for further tuning of the material's properties.

As a crosslinking agent, the molecule could be used to connect existing polymer chains, provided they have suitable reactive groups. For instance, in a system containing polymers with acyl chloride or ester functionalities, the amine group of this compound could form amide bonds, creating a network structure with increased rigidity and solvent resistance.

Table 1: Research Findings on Polymerization of Aminobenzoic Acid Analogs

Polymer System Monomers Polymerization Method Key Finding
Poly(aniline-co-3-aminobenzoic acid) Aniline, 3-Aminobenzoic acid Oxidative Polymerization Incorporation of 3-aminobenzoic acid modified the electronic and antibacterial properties of polyaniline. researchgate.net
Poly-p-benzamide p-Aminobenzoic acid derivatives Condensation Polymerization High molecular weight polymers suitable for fibers and films can be produced in non-aqueous systems. google.com

Use in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) Precursors

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs) are classes of crystalline porous materials constructed from molecular building blocks. The properties of these materials are directly determined by the geometry and functionality of their organic linkers. This compound is an excellent candidate for a linker molecule in both MOFs and COFs.

In MOF synthesis, the carboxylate group (-COO⁻) readily coordinates with metal ions or clusters (e.g., Zn²⁺, Cu²⁺) to form the nodes of the framework. The length and flexibility of the linker dictate the pore size and topology of the resulting MOF. The fluorobenzylamino portion of the molecule would decorate the internal pore surfaces, introducing specific functionalities. The fluorine atoms can enhance the framework's affinity for certain guest molecules, such as fluorinated compounds or gases like CO₂, through favorable interactions.

Similarly, in COF synthesis, which relies on the formation of robust covalent bonds (e.g., imine, boronate ester), derivatives of this compound can be utilized. For example, if the molecule were modified to have additional reactive groups, it could be polymerized with complementary linkers to form a stable, porous network. Research has shown that linkers containing fluorine and aldehyde or amine functionalities are effective in building COFs with high stability and unique properties, such as pH-responsive fluorescence. ossila.com Amino-functionalized carboxylates are frequently employed in creating d¹⁰ metal-organic frameworks, which often exhibit interesting fluorescence properties. frontiersin.org

Table 2: Examples of Functionalized Linkers in MOF and COF Synthesis

Framework Type Linker Example Metal/Bonding Key Feature/Application
MOF 4,4',4''-[1,3,5-benzenetriyltris(carbonylimino)]trisbenzoic acid Zn₄O clusters Creates MOFs with ultra-high surface area for gas storage. rsc.org
MOF Amino-functionalized carboxylates Zn²⁺, Cd²⁺ Used to construct frameworks for fluorescent sensing of metal ions. frontiersin.org

Applications in Chemo-Sensors and Molecular Recognition Systems

The functional groups and structural arrangement of this compound make it, and materials derived from it, promising for chemo-sensor applications. The development of sensors often relies on specific interactions between a host molecule (the sensor) and a target analyte, which elicits a measurable signal, such as a change in color or fluorescence.

MOFs and COFs built from this linker are particularly well-suited for sensing. The pores of the framework can be designed to selectively bind specific molecules, and the fluorobenzylamino groups lining these pores can act as recognition sites. The interaction with an analyte could alter the electronic structure of the framework, leading to a change in its photophysical properties. For instance, MOFs have been successfully used to detect specific amino acids and to sense metal ions like Cu²⁺. frontiersin.orgnih.gov The sensing mechanism often involves the quenching or enhancement of the framework's intrinsic fluorescence upon binding the target analyte.

The molecule itself could potentially act as a chemosensor in solution. The amine and carboxylic acid groups can participate in hydrogen bonding and acid-base interactions, while the fluorophenyl ring can engage in π-π stacking. These non-covalent interactions could allow for the selective recognition of complementary guest molecules.

Development of Fluorescent Probes for Chemical Systems

Aminobenzoic acids and their derivatives are known to be fluorescent. nih.gov This intrinsic property can be harnessed to develop molecular probes for studying chemical and biological systems. The fluorescence of these molecules is often sensitive to their local environment, including solvent polarity, pH, and binding to other molecules.

This compound serves as a scaffold for developing such probes. Its fluorescence properties (e.g., quantum yield, emission wavelength) can be fine-tuned by its specific substitution pattern. The fluorobenzyl group is particularly significant, as fluorine substitution can alter the electronic properties of the aromatic system and potentially enhance fluorescence quantum yield and lifetime. nih.gov

Research has demonstrated that aminobenzoic acid structures can be incorporated into larger systems, such as peptides, to act as reporters for molecular interactions. nih.gov For example, ortho-aminobenzoic acid has been used as a fluorescent probe to monitor the binding of peptides to micelles. nih.gov The change in the fluorescence signal upon binding provides information about the association constant and the nature of the interaction. Similarly, novel fluorescent amino acids are synthesized to expand the toolkit for creating optical probes to monitor enzymatic activity or protein-protein interactions. nih.gov The complexation of metal ions can also be monitored using fluorescent probes based on amino acid structures, where the binding event switches the fluorescence on or off. google.com

Table 3: Fluorescence Properties of Aminobenzoic Acid-Based Probes

Probe System Core Structure Application Principle of Operation
Peptide-Micelle Interaction Probe Ortho-aminobenzoic acid (o-Abz) Monitoring peptide binding Changes in fluorescence quantum yield, lifetime, and anisotropy upon binding to micelles. nih.gov
FRET Donor for Protease Assay Dibenzofuran α-amino acid Monitoring peptide hydrolysis Acts as a FRET donor in a peptide substrate; cleavage by an enzyme separates it from the quencher, increasing fluorescence. nih.gov

Future Research Directions and Unexplored Avenues for 3 4 Fluorobenzyl Amino Benzoic Acid

Development of Novel Synthetic Strategies for Enhanced Sustainability

The synthesis of diarylamines and related N-aryl compounds is a cornerstone of organic chemistry, with applications in pharmaceuticals, materials science, and agrochemicals. Future research into the synthesis of 3-[(4-Fluorobenzyl)amino]benzoic acid is likely to focus on developing more sustainable and efficient methodologies, moving away from traditional methods that may involve harsh reaction conditions or expensive catalysts.

Key areas for exploration include:

Photocatalysis: Visible-light photocatalysis has emerged as a powerful tool for forging C-N bonds. Future work could explore the use of photocatalysts to mediate the coupling of 3-aminobenzoic acid and 4-fluorobenzyl halides or related precursors. This approach offers the potential for milder reaction conditions and reduced waste.

Electrosynthesis: Electrochemical methods provide a green alternative to conventional synthesis by using electricity to drive reactions. The electrosynthesis of benzoic acid derivatives has been demonstrated, and this could be extended to the N-alkylation of 3-aminobenzoic acid.

Mechanochemistry: This solvent-free or low-solvent technique uses mechanical force to induce chemical reactions. Investigating the mechanochemical synthesis of this compound could lead to a more environmentally friendly and scalable production process.

Biocatalysis: The use of enzymes to catalyze organic reactions is a rapidly growing field. Screening for enzymes that can facilitate the N-alkylation of aminobenzoic acids could provide a highly selective and sustainable route to the target molecule.

Synthetic StrategyPotential Advantages
PhotocatalysisMild reaction conditions, use of renewable energy
ElectrosynthesisAvoids stoichiometric reagents, precise control
MechanochemistryReduced solvent waste, potential for scalability
BiocatalysisHigh selectivity, environmentally benign

Exploration of Advanced Spectroscopic Probes for Dynamic Behavior

The fluorine atom in this compound provides a unique handle for advanced spectroscopic investigations. Future research can leverage this feature to probe the molecule's dynamic behavior and interactions with its environment.

Promising spectroscopic avenues include:

¹⁹F NMR Spectroscopy: As fluorine-19 is a 100% abundant NMR-active nucleus, ¹⁹F NMR is a powerful technique for studying fluorinated organic compounds. nih.gov Future studies could use advanced ¹⁹F NMR techniques, such as 2D correlation spectroscopy, to probe subtle changes in the electronic environment of the fluorine atom in response to solvent effects, pH changes, or binding events. nih.gov

Fluorescence Spectroscopy: Benzoic acid derivatives are known to exhibit interesting fluorescent properties. researchgate.netmdpi.com Research into the fluorescence of this compound could reveal its potential as a fluorescent probe for sensing metal ions, anions, or biomolecules. The sensitivity of its fluorescence to environmental polarity could also be explored. researchgate.net

X-ray Absorption Near-Edge Structure (XANES) Spectroscopy: This technique can provide information about the local electronic structure and chemical environment of specific elements. Fluorine K-edge μ-XANES spectroscopy could be employed to distinguish between different fluorine species and to study the compound's interaction with surfaces or within complex matrices. rsc.org

Expansion of Computational Modeling to Complex Chemical Environments

Computational chemistry offers a powerful lens through which to understand the structure, properties, and reactivity of molecules. While density functional theory (DFT) has been used to study benzoic acid derivatives, future computational work on this compound can delve into more complex phenomena. researchgate.netacs.org

Areas for computational expansion include:

Solvent Effects: Modeling the explicit and implicit effects of different solvent environments on the conformational preferences, electronic properties, and spectroscopic signatures of the molecule.

Reaction Mechanisms: Using DFT and higher-level computational methods to elucidate the mechanisms of potential synthetic routes and predict the outcomes of unexplored reactions. researchgate.net

Excited State Dynamics: Time-dependent DFT (TD-DFT) calculations can be used to predict the absorption and emission spectra of the molecule and to understand the photophysical processes that govern its fluorescence.

Molecular Dynamics Simulations: Simulating the behavior of this compound in complex environments, such as in solution, at interfaces, or within a polymer matrix, to understand its dynamic interactions and self-assembly properties.

Computational MethodResearch Focus
DFTGround-state properties, reaction mechanisms
TD-DFTExcited-state properties, UV-Vis and fluorescence spectra
Molecular DynamicsDynamic behavior, interactions in complex environments

Discovery of Unconventional Reactivity Patterns

The interplay of the carboxylic acid, the secondary amine, and the fluorinated aromatic ring in this compound could give rise to novel and unconventional reactivity. Future research should aim to explore reactions beyond the standard functional group transformations.

Potential areas of investigation include:

C-H Functionalization: The aromatic rings of the molecule present multiple C-H bonds that could be targets for direct functionalization. Palladium-catalyzed C-H arylation has been used for the synthesis of diarylanilines and could be explored to further elaborate the structure of the target compound. acs.org

Photoredox-Catalyzed Reactions: The electron-rich nature of the diarylamine moiety could make it a suitable substrate for photoredox-catalyzed reactions, enabling novel transformations that are not accessible through traditional thermal methods.

Ring-Forming Reactions: Exploring intramolecular cyclization reactions to synthesize novel heterocyclic scaffolds. For example, under specific conditions, the carboxylic acid could potentially react with the secondary amine or one of the aromatic rings.

Supramolecular Chemistry: The ability of the carboxylic acid and the N-H group to participate in hydrogen bonding suggests that this compound could be a building block for the construction of interesting supramolecular assemblies, such as gels, liquid crystals, or metal-organic frameworks.

Novel Materials Engineering Applications

The unique combination of a fluorinated moiety and a benzoic acid derivative suggests that this compound could be a valuable component in the design of new materials with tailored properties.

Promising applications in materials engineering include:

Fluorinated Polymers: Fluorinated polymers are known for their exceptional properties, including high thermal stability, chemical resistance, and low surface energy. nih.govresearchgate.netresearchgate.net this compound could be incorporated as a monomer into polyesters, polyamides, or polyimides to impart these desirable properties. mrs-j.orguni-bayreuth.de The presence of the fluorine atom can also lead to low friction coefficients and unique electrical properties. nih.govresearchgate.net

Smart Materials: The potential for this molecule to respond to external stimuli, such as light or changes in pH, could be harnessed to create "smart" materials. For example, polymers incorporating this compound could exhibit tunable optical or mechanical properties.

Biomedical Materials: Fluorinated polymers are often used in biomedical applications due to their biocompatibility and stability. nih.govresearchgate.net Polymers derived from this compound could be explored for applications in drug delivery, tissue engineering, or as coatings for medical devices. nih.govresearchgate.net

Photoresists: The fluorinated nature of the compound could make it a candidate for use in photoresist formulations for advanced lithography, where high transparency to deep UV light is required. researchgate.net

Material ApplicationKey Property Contribution
Fluorinated PolymersThermal stability, chemical resistance, low surface energy nih.govresearchgate.netresearchgate.net
Smart MaterialsStimuli-responsive behavior
Biomedical MaterialsBiocompatibility, stability nih.govresearchgate.net
PhotoresistsUV transparency researchgate.net

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.